REACTION_SMILES
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[CH3:14][OH:15].[CH3:1][O:2][C:3]([CH2:4][c:5]1[n:6]([CH2:11][CH3:12])[n:7][c:8]([CH3:10])[cH:9]1)=[O:13].[NH3:16]>>[O:2]=[C:3]([CH2:4][c:5]1[n:6]([CH2:11][CH3:12])[n:7][c:8]([CH3:10])[cH:9]1)[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1nc(C)cc1CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CCn1nc(C)cc1CC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |